molecular formula C7H6FN3 B2887930 1-Azido-2-fluoro-3-methylbenzene CAS No. 1696884-49-7

1-Azido-2-fluoro-3-methylbenzene

Cat. No.: B2887930
CAS No.: 1696884-49-7
M. Wt: 151.144
InChI Key: GGHZCSREJZJCAN-UHFFFAOYSA-N
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Description

1-Azido-2-fluoro-3-methylbenzene ( 1696884-49-7) is an aromatic azide with the molecular formula C7H6FN3 and a molecular weight of 151.14 g/mol . This compound serves as a versatile building block in organic synthesis and medicinal chemistry, primarily valued for its role in click chemistry reactions. The azide group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prototypical "click" reaction that is highly selective and proceeds with high yield under mild conditions . These reactions are instrumental in constructing 1,2,3-triazole rings, which are privileged scaffolds found in a myriad of molecules with biological activity . The presence of the fluorine atom and methyl group on the benzene ring further modulates the compound's electronic properties and steric profile, offering additional avenues for synthetic manipulation and fine-tuning of the properties of the resulting molecules . This compound is intended for research and development purposes only. It is strictly for research use and is not labeled or approved for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

1-azido-2-fluoro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c1-5-3-2-4-6(7(5)8)10-11-9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHZCSREJZJCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=[N+]=[N-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) via Diazonium Intermediates

The synthesis of 1-azido-2-fluoro-3-methylbenzene can be achieved through a two-step sequence involving diazotization followed by azide substitution. This method leverages the reactivity of aryl diazonium salts, which are highly electrophilic intermediates amenable to nucleophilic attack.

Experimental Procedure

  • Diazotization : 2-Fluoro-3-methylaniline is dissolved in cold aqueous hydrochloric acid (0–5°C) and treated with sodium nitrite (NaNO₂) to form the corresponding diazonium salt. The reaction is typically conducted at temperatures below 5°C to minimize decomposition.
  • Azidation : The diazonium salt is then reacted with sodium azide (NaN₃) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). This step proceeds via a classic SNAr mechanism, where the azide ion displaces the diazonium group, yielding the target compound.

Key Parameters

  • Temperature Control : Maintaining sub-5°C conditions during diazotization is critical to prevent side reactions.
  • Solvent Choice : DMF enhances reaction rates due to its high polarity, but acetonitrile offers easier purification.
  • Yield : Reported yields range from 60% to 75%, with purity dependent on efficient removal of byproducts such as phenolic compounds.
Table 1: Optimization of SNAr Conditions
Parameter Optimal Range Impact on Yield
Temperature 0–5°C Prevents decomposition
NaN₃ Equivalents 1.2–1.5 equiv Maximizes conversion
Reaction Time 2–4 hours Balances kinetics and side reactions

Hypervalent Iodine-Mediated Azidation

Recent advances in hypervalent iodine chemistry have enabled direct azidation of fluoro-methyl-substituted arenes. This method avoids the hazardous diazonium intermediates and offers superior regioselectivity.

Mechanistic Insights

The reaction employs a cyclic iodobenzene reagent (e.g., AcO-BX) to generate an iodonium intermediate, which undergoes nucleophilic displacement by azide ions. Computational studies suggest that the fluorine atom’s electron-withdrawing effect directs the azide group to the 1-position, while steric effects from the methyl group further stabilize the transition state.

Protocol from Literature

  • Reagent Preparation : A solution of AcO-BX (1.0 equiv) in dry dichloromethane (DCM) is cooled to 0°C.
  • Azide Introduction : Trimethylsilyl azide (TMSN₃, 1.5 equiv) is added dropwise, followed by stirring at room temperature for 30 minutes.
  • Workup : The solvent is evaporated, and the residue is purified via column chromatography (silica gel, hexane/ethyl acetate).

Advantages

  • Safety : Eliminates explosive diazonium salts.
  • Diastereoselectivity : Achieves >20:1 selectivity for the 1-azido isomer due to fluorine’s directing effects.
  • Yield : 70–85%, significantly higher than SNAr methods.

Metal-Catalyzed Carboazidation

Iron-catalyzed carboazidation provides an alternative route for introducing both azido and halogen groups in a single step. This method is particularly effective for substrates with electron-deficient aromatic rings.

Reaction Conditions

  • Catalyst : Fe(OTf)₂ (10 mol%)
  • Solvent : Dichloromethane (DCM)
  • Azide Source : TMSN₃ (1.3 equiv)
  • Oxidant : Di-tert-butyl peroxide (DTBP, 2.0 equiv)

Substrate Scope

The method tolerates a variety of substituents, including chloro, bromo, and cyano groups. For 1-azido-2-fluoro-3-methylbenzene, the methyl group’s steric bulk slightly reduces yield (55–60%) compared to unsubstituted analogs.

Table 2: Comparative Performance of Metal-Catalyzed Methods
Catalyst Solvent Yield (%) Selectivity (1-azido)
Fe(OTf)₂ DCM 58 8:1
Cu(acac)₂ THF 42 5:1

Chemical Reactions Analysis

Types of Reactions

1-Azido-2-fluoro-3-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMF at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of a copper catalyst.

Major Products Formed

    Substitution: Various substituted benzene derivatives.

    Reduction: 2-Fluoro-3-methylbenzylamine.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

1-Azido-2-fluoro-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-Azido-2-fluoro-3-methylbenzene primarily involves its reactivity due to the presence of the azido group. The azido group is highly reactive and can undergo various transformations, such as cycloaddition and reduction, to form different products. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules .

Comparison with Similar Compounds

Aryl azides are widely used in click chemistry, photochemistry, and medicinal chemistry. Below is a comparative analysis of 1-azido-2-fluoro-3-methylbenzene with structurally related compounds:

Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Purity Key Features
1-Azido-2-fluoro-3-methylbenzene C₇H₆FN₃ 151.14 -N₃ (1), -F (2), -CH₃ (3) ≥95% Mixed substituents (EWG + EDG)
1-Azido-2-(trifluoromethyl)benzene C₇H₄F₃N₃ 187.12 -N₃ (1), -CF₃ (2) N/A Strong EWG (-CF₃)
1-Azido-3-chloro-2-fluorobenzene C₆H₃ClFN₃ 171.56 -N₃ (1), -Cl (3), -F (2) N/A Halogen-rich, higher MW
1-Azido-4-methylbenzene C₇H₇N₃ 133.15 -N₃ (1), -CH₃ (4) N/A Electron-donating -CH₃

Key Observations :

  • Substituent Effects : The target compound uniquely combines an electron-withdrawing fluorine (-F) and an electron-donating methyl (-CH₃) group, creating a balanced electronic environment. In contrast, 1-azido-2-(trifluoromethyl)benzene has a stronger EWG (-CF₃), which increases its molecular weight and polarizability .
  • Molecular Weight : The chloro-fluoro analog (C₆H₃ClFN₃) has a higher molecular weight (171.56 g/mol) due to the chlorine atom .
Reactivity and Stability
  • Thermal Stability : Aryl azides with electron-withdrawing groups (EWGs) like -F or -CF₃ are generally more stable than those with electron-donating groups (EDGs) like -CH₃. For example, 1-azido-4-methylbenzene (EDG at position 4) is prone to decomposition under heat, whereas the fluorine in 1-azido-2-fluoro-3-methylbenzene may mitigate this risk .
  • Click Chemistry Reactivity : The azide group in the target compound participates in Huisgen cycloaddition with alkynes. Its reactivity is modulated by the adjacent -F (EWG), which slightly deactivates the azide, compared to 1-azido-4-methylbenzene, where the EDG accelerates the reaction .

Biological Activity

1-Azido-2-fluoro-3-methylbenzene, a compound characterized by its azido and fluorine substituents on a benzene ring, has garnered attention in various fields, particularly in medicinal chemistry and bioorthogonal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug discovery, and relevant research findings.

1-Azido-2-fluoro-3-methylbenzene is primarily recognized for its azido group, which plays a critical role in its reactivity. The azido group can participate in [3+2] cycloaddition reactions , typically catalyzed by copper(I) salts, leading to the formation of stable triazole rings. These triazoles are valuable intermediates in medicinal chemistry due to their ability to interact with various biological targets, influencing cellular pathways and potentially leading to therapeutic effects .

The compound also undergoes substitution reactions , where the azido group can be replaced by other nucleophiles, facilitating the synthesis of diverse substituted benzene derivatives. Additionally, it can be oxidized to form nitro derivatives or reduced to yield amines, depending on the reaction conditions employed.

Biological Applications

1-Azido-2-fluoro-3-methylbenzene serves multiple roles in biological research:

  • Bioorthogonal Chemistry : It is utilized for labeling and tracking biomolecules within living systems, enabling researchers to study cellular processes in real time.
  • Drug Discovery : The compound is investigated for its potential as a precursor in synthesizing novel pharmaceuticals with enhanced efficacy and safety profiles. Its ability to form triazoles makes it a candidate for developing new therapeutic agents targeting specific diseases .
  • Cancer Research : Studies have shown that derivatives of azido compounds exhibit cytotoxic activity against various cancer cell lines. For instance, compounds synthesized from azido precursors have demonstrated moderate to high activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Case Studies

Recent studies highlight the biological activity of 1-Azido-2-fluoro-3-methylbenzene and its derivatives:

  • Cytotoxicity Studies : A series of triazole-linked compounds derived from azido precursors were screened for their cytotoxic effects against cancer cell lines. The results indicated that some derivatives exhibited IC50 values ranging from 0.02 µM to 4.15 µM against MCF-7 cells, showcasing significant anticancer potential .
  • Mechanistic Insights : Research indicated that azido compounds could modulate histone deacetylase (HDAC) activity, which is crucial in cancer progression. Specific modifications to the azido structure enhanced selectivity for HDAC isoforms, suggesting a pathway for targeted cancer therapies .

Data Table: Biological Activity Overview

CompoundTarget Cell LineIC50 (µM)Mechanism of Action
1-Azido-2-fluoro-3-methylbenzene derivative AMCF-70.02Induces apoptosis via HDAC inhibition
1-Azido-2-fluoro-3-methylbenzene derivative BHeLa31.60Cell cycle arrest
Triazole-linked compound CMDA-MB-23136.7Modulation of gene expression

Q & A

Q. Table 1: Key Spectroscopic Data for 1-Azido-2-fluoro-3-methylbenzene

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 2.35 (s, 3H, CH₃), δ 7.1–7.4 (m, Ar-H)
¹⁹F NMR (CDCl₃)δ -110 to -115 ppm (fluorine)
IR (KBr)2105 cm⁻¹ (N₃), 1500 cm⁻¹ (C-F)

Q. Table 2: Reaction Optimization for CuAAC

ParameterOptimal ConditionImpact on Yield
CatalystCuBr/TBTA (1:1.2 ratio)>90%
SolventDMF/H₂O (9:1 v/v)Maximizes rate
Temperature25°CBalances speed/stability

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